3-Carboxyumbelliferyl-b-D-glucuronide

Übersicht

Beschreibung

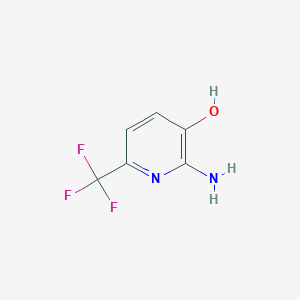

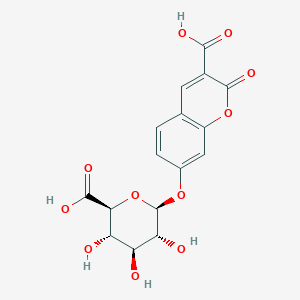

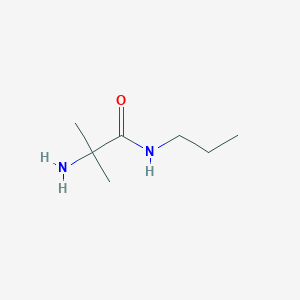

3-Carboxyumbelliferyl-b-D-glucuronide is a chromogenic substrate . It is water-soluble and is similar to MUGlcU . It is used for measuring cloned β-glucuronidase activity in plant lysate, homogenate, leaf disk, or whole plant assays .

Molecular Structure Analysis

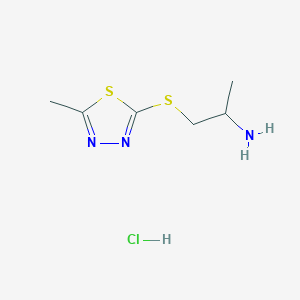

The molecular formula of 3-Carboxyumbelliferyl-b-D-glucuronide is C16H14O11 . It has an average mass of 382.276 Da and a monoisotopic mass of 382.053619 Da . It has 5 defined stereocentres .Physical And Chemical Properties Analysis

3-Carboxyumbelliferyl-b-D-glucuronide has a density of 1.8±0.1 g/cm3, a boiling point of 758.7±60.0 °C at 760 mmHg, and a flash point of 281.0±26.4 °C . It has 11 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds . Its polar surface area is 180 Å2 .Wissenschaftliche Forschungsanwendungen

Detection of β-Glucuronidase Activity

This compound is used as a fluorogenic substrate for the detection of β-glucuronidase (GUS) activity. It is particularly useful in identifying Escherichia coli contamination due to the presence of GUS in these bacteria .

Environmental Monitoring

3-Carboxyumbelliferyl-b-D-glucuronide can be applied in rugged in-situ optical sensors for environmental monitoring, providing a means to detect bacterial contamination in various settings .

Biochemical Research

In biochemical research, this substrate is used to study enzyme activities and kinetics. It serves as a tool for understanding enzymatic processes and their regulation .

Medical Diagnostics

The hydrolysis product of this compound, 7-hydroxycoumarin-3-carboxylic acid, has properties that facilitate its use in continuous monitoring assays, which can be adapted for medical diagnostic purposes .

Plant Biology

It is utilized in plant biology to measure cloned β-glucuronidase activity in plant lysate, homogenate, leaf disk, or whole plant assays. This is particularly relevant for studying gene expression and regulation in plants .

Fluorescent Probing

Due to its fluorescent properties upon hydrolysis, 3-Carboxyumbelliferyl-b-D-glucuronide is used as a fluorescent probe in various biological assays to visualize and quantify enzymatic reactions .

Wirkmechanismus

Target of Action

The primary target of 3-Carboxyumbelliferyl-b-D-glucuronide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step that is necessary for the metabolism of certain compounds .

Mode of Action

3-Carboxyumbelliferyl-b-D-glucuronide acts as a fluorogenic substrate for β-glucuronidase . When this compound is cleaved by the enzyme, it releases a fluorescent product that can be detected and measured . This fluorescence provides a means of tracking the activity of β-glucuronidase .

Biochemical Pathways

The action of 3-Carboxyumbelliferyl-b-D-glucuronide primarily affects the glucuronidation pathway . This pathway is part of the body’s method for detoxifying and eliminating various substances. When β-glucuronidase activity is measured using 3-Carboxyumbelliferyl-b-D-glucuronide, it provides insight into the functioning of this pathway .

Pharmacokinetics

As a substrate for β-glucuronidase, its bioavailability would likely depend on the presence and activity of this enzyme .

Result of Action

The cleavage of 3-Carboxyumbelliferyl-b-D-glucuronide by β-glucuronidase results in the release of a fluorescent product . This fluorescence can be measured, providing a quantitative assessment of β-glucuronidase activity . This can be useful in various research and diagnostic applications .

Action Environment

The action of 3-Carboxyumbelliferyl-b-D-glucuronide is likely to be influenced by factors that affect enzyme activity, such as pH, temperature, and the presence of cofactors or inhibitors .

Eigenschaften

IUPAC Name |

7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O11/c17-9-10(18)12(14(22)23)27-16(11(9)19)25-6-2-1-5-3-7(13(20)21)15(24)26-8(5)4-6/h1-4,9-12,16-19H,(H,20,21)(H,22,23)/t9-,10-,11+,12-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKJWPNWCJGLBP-DKQGBHPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628682 | |

| Record name | 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboxyumbelliferyl-b-D-glucuronide | |

CAS RN |

216672-17-2 | |

| Record name | 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)

![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)